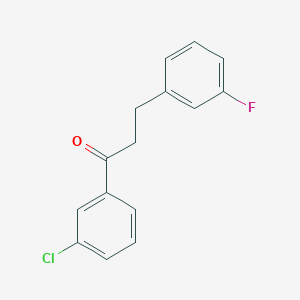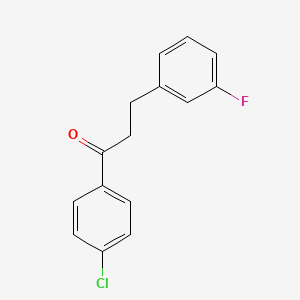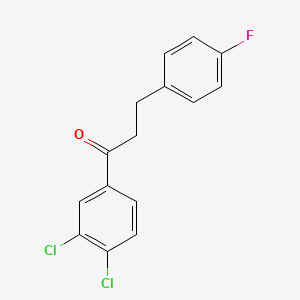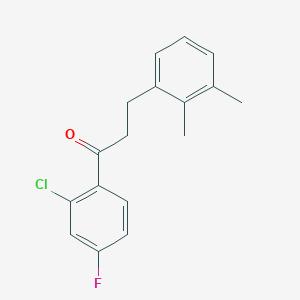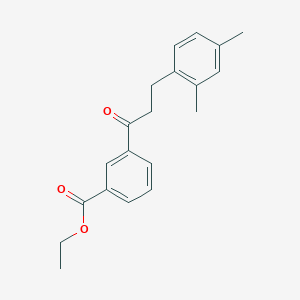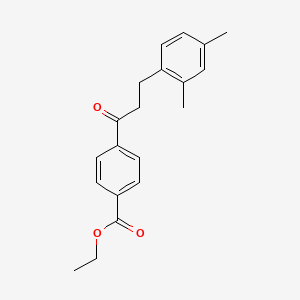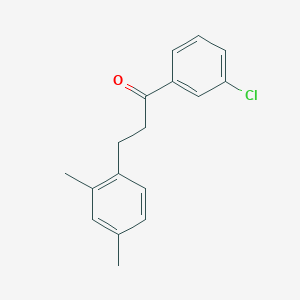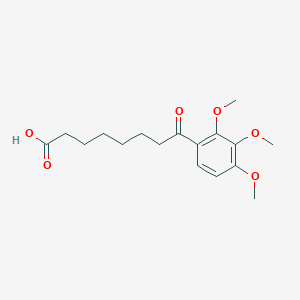
8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a carboxylic acid derivative with a long carbon chain and a trimethoxyphenyl group attached. The trimethoxyphenyl group is a common motif in many natural products and pharmaceuticals, contributing to their biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a long, flexible carbon chain, with the trimethoxyphenyl group providing some rigidity. The carboxylic acid group would be a site of polarity and potential reactivity .Chemical Reactions Analysis
This compound could potentially undergo a variety of reactions. The carboxylic acid group could react with bases, forming salts, or with alcohols, forming esters . The trimethoxyphenyl group might also participate in various reactions .Physical And Chemical Properties Analysis
Based on its structure, this compound would likely be a solid at room temperature, with a relatively high melting point due to the long carbon chain . It would likely be soluble in organic solvents but not very soluble in water .Scientific Research Applications
Radiotracer Development for Liver Metabolism
A study by Lee et al. (2004) on 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid highlights its synthesis for evaluating medium-chain fatty acid metabolism in the liver. This novel radiotracer, prepared through a double ligand transfer reaction, exhibited stability in human serum and was metabolized via beta-oxidation in the liver. The research suggests its potential use in assessing fatty acid metabolism, particularly in conditions affecting beta-oxidation processes (Lee et al., 2004).
Electrochemical Detection of DNA Damage
Li et al. (2007) investigated the electrochemical performance of 8-hydroxy-2'-deoxyguanosine at a modified electrode, demonstrating an effective method for detecting oxidative DNA damage. The study provided insights into the electrochemical behavior and detection efficiency of 8-OH-dG, a marker of oxidative DNA damage, highlighting the potential for using such methods in genotoxicity assessments (Li et al., 2007).
Novel Catalysts for Organic Synthesis
Research by Nazari et al. (2014) introduced imidazol-1-yl-acetic acid as a green bifunctional organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes under solvent-free conditions. This catalyst demonstrated efficiency and recyclability, offering an environmentally friendly alternative for organic synthesis processes (Nazari et al., 2014).
Glycosylation Promoting Agents
A study by Nogueira et al. (2016) on activating cyclopropenone and cyclopropene-thione compounds revealed their role in promoting glycosylation with high α-selectivity. These findings are crucial for synthesizing complex carbohydrates, offering potential applications in drug development and biomolecular research (Nogueira et al., 2016).
Future Directions
properties
IUPAC Name |
8-oxo-8-(2,3,4-trimethoxyphenyl)octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O6/c1-21-14-11-10-12(16(22-2)17(14)23-3)13(18)8-6-4-5-7-9-15(19)20/h10-11H,4-9H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQKJGFCMDANHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)CCCCCCC(=O)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




